O-Mono-2,4-DNP-L-tyrosine

Description

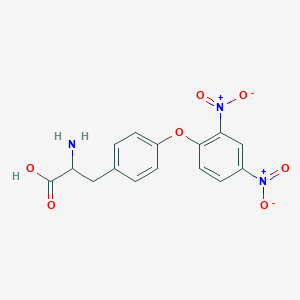

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFDOVYRFJQGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401473, DTXSID401242188 | |

| Record name | O-Mono-2,4-DNP-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20263-43-8, 10567-73-4 | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20263-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Mono-2,4-DNP-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of O Mono 2,4 Dinitrophenyl L Tyrosine

Electron Transfer and Redox Behavior of Dinitrophenylated Tyrosine Derivatives

The redox chemistry of tyrosine is fundamental to many biological processes, where it can act as a relay station for electron transfer. umich.edursc.org The introduction of a 2,4-dinitrophenyl group to the phenolic oxygen of tyrosine profoundly influences its electron transfer and redox properties. The two nitro groups on the DNP moiety are powerful electron-withdrawing groups, which significantly lowers the electron density of the attached phenyl ring and, by extension, the tyrosyl residue.

Redox reactions of tyrosine residues play critical roles in biological systems, often involving the formation of a tyrosyl radical (TyrO•) through one-electron oxidation. aston.ac.uknih.govnih.gov The redox potential of the Tyr/TyrO• couple is finely tuned by the local protein environment. In O-DNP-L-tyrosine, the DNP group makes the oxidation of the tyrosine moiety more difficult by stabilizing the electrons in the phenolic ring. Conversely, the DNP group itself can participate in redox reactions. For instance, 2,4-dinitrophenol (B41442) (DNP) is known to function as a mitochondrial uncoupler by shuttling protons across the inner mitochondrial membrane, a process that involves changes in its redox state. mdpi.com

Table 1: Influence of Substituents on Redox Potentials of Phenolic Compounds This table presents generalized data to illustrate the expected impact of electron-withdrawing groups (EWGs) like the DNP moiety on the oxidation potential of tyrosine. Actual values for O-Mono-2,4-DNP-L-tyrosine may vary.

| Compound | Substituent Type | Expected Effect on Oxidation Potential | Rationale |

|---|---|---|---|

| L-Tyrosine | Electron-donating (-OH) | Lower | The hydroxyl group donates electron density to the ring, making it easier to remove an electron (oxidize). |

| Phenol (B47542) | Unsubstituted | Baseline | Reference compound for comparison. |

| This compound | Strong Electron-withdrawing | Higher | The DNP group strongly withdraws electron density from the phenolic ring, making oxidation significantly more difficult. |

Nucleophilic Substitution Reactions Involving the Dinitrophenyl Moiety

The dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups, positioned ortho and para to the site of substitution (the ether linkage), stabilizes the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. acs.org This makes the ether bond in O-DNP-L-tyrosine a target for cleavage by various nucleophiles.

Reactions with nucleophiles such as amines or thiols can lead to the displacement of the tyrosyl group, resulting in the formation of a new dinitrophenyl derivative and free L-tyrosine. The general mechanism involves the attack of a nucleophile on the carbon atom of the DNP ring that is bonded to the ether oxygen.

A relevant example of this reactivity is the ipso-nucleophilic substitution of sulfonic acid groups on an electron-deficient benzene (B151609) ring, which proceeds under mild conditions without the need for a transition-metal catalyst. acs.org This highlights the intrinsic reactivity of the dinitrophenyl system towards nucleophiles. Similarly, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) with the amino groups of peptides is a classic example of this type of SNAr reaction, underscoring the susceptibility of the dinitrophenyl system to nucleophilic attack. wikipedia.org

The reactivity of the DNP moiety in O-DNP-L-tyrosine can be modulated by the nature of the attacking nucleophile and the reaction conditions, such as solvent and pH. Stronger nucleophiles will react more readily. The pH can influence the protonation state of the nucleophile and the amino acid itself, thereby affecting reaction rates.

Table 2: Reactivity of Dinitrophenyl Compounds with Nucleophiles

| Nucleophile | Product Type | Reaction Condition | Significance |

|---|---|---|---|

| Amines (e.g., R-NH₂) | N-substituted 2,4-dinitroaniline | Basic conditions | Demonstrates the displacement of a leaving group from the DNP ring. |

| Thiols (e.g., R-SH) | Thioether derivative | Basic conditions | Shows reactivity with sulfur-based nucleophiles. |

| Hydroxide (B78521) (OH⁻) | 2,4-Dinitrophenol | Aqueous base | Represents the hydrolytic cleavage of the ether bond. |

| Active Methylene (B1212753) Compounds | C-C bond formation | Mild, base-catalyzed | Illustrates ipso-substitution where a carbon-carbon bond is formed. acs.org |

Hydrolytic Stability and pH-Dependent Transformations in Aqueous Systems

The stability of the ether linkage in this compound in aqueous solutions is highly dependent on the pH. The electron-withdrawing DNP group makes the ether bond susceptible to hydrolysis, particularly under basic conditions. The reaction is a nucleophilic aromatic substitution with hydroxide ions (OH⁻) acting as the nucleophile, leading to the formation of 2,4-dinitrophenol and L-tyrosine.

Studies on the hydrolysis of structurally related compounds, such as dinitrophenyl phosphates and sulfates, provide insight into the pH-rate profile that can be expected for O-DNP-L-tyrosine. The hydrolysis of 2,4-dinitrophenyl sulfate (B86663), for example, exhibits a pH-rate profile characterized by a plateau in the pH 4-10 region, with increased rates in strongly acidic or basic solutions. researchgate.net Similarly, the hydrolysis of bis(2,4-dinitrophenyl) phosphate (B84403) is catalyzed by metal complexes and is pH-dependent, proceeding via nucleophilic attack of a metal-bound hydroxide. nih.gov

Table 3: Predicted Hydrolytic Stability of this compound at Different pH Values

| pH Range | Dominant Species of Tyrosine Backbone | Expected Stability of Ether Linkage | Primary Transformation Pathway |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Cationic (-COOH, -NH₃⁺) | Relatively Stable | Slow acid-catalyzed hydrolysis. brainly.com |

| Mildly Acidic to Neutral (pH 4-7) | Zwitterionic (-COO⁻, -NH₃⁺) | Moderately Stable | Slow, water-assisted hydrolysis. researchgate.net |

| Mildly to Strongly Basic (pH > 8) | Anionic (-COO⁻, -NH₂) | Low (Unstable) | Rapid base-catalyzed hydrolysis (SNAr) via OH⁻ attack. nih.gov |

Advanced Analytical Methodologies for the Characterization and Detection of O Mono 2,4 Dinitrophenyl L Tyrosine

Spectroscopic Characterization Techniques for Dinitrophenylated Species

The spectroscopic analysis of dinitrophenylated (DNP) compounds, including O-Mono-2,4-DNP-L-tyrosine, is fundamental for their characterization. The introduction of the 2,4-dinitrophenyl group to the tyrosine molecule induces significant changes in its spectral properties, providing a basis for detection and quantification. smolecule.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for this purpose. Dinitrophenylated amino acids exhibit distinct absorbance maxima due to the chromophoric DNP group. acs.org For instance, DNP-modified tyrosine shows a characteristic absorbance peak around 360 nm. The molar absorptivity (ε) at this wavelength is typically high, allowing for sensitive detection. L-tyrosine itself absorbs light in the UV region at approximately 193 nm, 224 nm, and 275 nm, corresponding to transitions in the phenol (B47542) ring's side chain. researchgate.net The derivatization shifts the absorption to a longer, more analytically useful wavelength.

Advanced spectroscopic techniques like two-dimensional infrared (2DIR) spectroscopy have also been employed to study modified tyrosine residues, such as 3-nitrotyrosine (B3424624), a related derivative. manchester.ac.uk This method provides detailed information on the vibrational coupling and structure of the modified amino acid, allowing for the differentiation between its neutral and deprotonated states and enabling detection of modifications at low levels. manchester.ac.uk

Table 1: Spectroscopic Properties of Tyrosine and Dinitrophenylated Derivatives

| Compound/Derivative | Technique | Wavelength (λmax) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|---|

| L-Tyrosine | UV-Vis | ~275 nm, ~224 nm, ~193 nm | Varies with concentration | Absorption peaks are related to the phenol ring structure. researchgate.net |

| DNP-Modified Tyrosine | UV-Vis | ~360 nm | 15,400 M⁻¹cm⁻¹ | The DNP group provides a strong chromophore for detection. |

This table is interactive. Click on the headers to sort the data.

Chromatographic Separation and Quantification of Dinitrophenylated Amino Acids

Chromatography is an indispensable technique for separating complex mixtures, and it is widely applied to the analysis of DNP-amino acids. jst.go.jpnih.govresearchgate.net The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) not only aids in their detection but also modifies their physicochemical properties, which can be exploited for effective separation. nih.gov

Application of Aqueous Two-Phase Systems for DNP-Amino Acid Partitioning

Aqueous two-phase systems (ATPS) represent a powerful liquid-liquid extraction technique for the separation and purification of biomolecules, including DNP-amino acids. researchgate.netvcu.edu These systems are typically formed by mixing a polymer (like polyethylene (B3416737) glycol, PEG) and a salt (such as sodium sulfate (B86663) or potassium phosphate), or two different polymers, in water, resulting in two immiscible aqueous phases. researchgate.netvcu.educore.ac.uk

The partitioning behavior of DNP-amino acids in ATPS is used to separate them based on subtle differences in their properties. core.ac.uk The distribution of a solute between the two phases is described by the partition coefficient (K), which is the ratio of the solute's concentration in the top phase to that in the bottom phase. core.ac.uk Researchers have studied the partitioning of homologous series of DNP-amino acids to characterize the hydrophobic and electrostatic properties of the phases themselves. core.ac.ukuminho.pt For example, systems composed of PEG and various salts have been extensively characterized using DNP-amino acids as model solutes. core.ac.ukbohrium.com

Factors Influencing Partition Coefficients (pH, Ionic Strength, Hydrophobicity)

The partitioning of DNP-amino acids in ATPS is governed by a variety of factors, allowing for the fine-tuning of separation processes. bohrium.comtandfonline.com

Hydrophobicity : The hydrophobicity of the DNP-amino acid, largely determined by its side chain, is a major driver of partitioning. researchgate.nettandfonline.com A linear relationship is often observed between the logarithm of the partition coefficient (ln K) and the number of methylene (B1212753) (-CH2-) groups in the amino acid's side chain, indicating that more hydrophobic derivatives preferentially move to the more hydrophobic phase (typically the PEG-rich phase). core.ac.uktandfonline.com

pH : The pH of the system affects the charge state of the DNP-amino acid's carboxyl group and any other ionizable groups. Changes in pH can alter the partition coefficient, and this effect has been used to model and predict partitioning behavior. researchgate.net

Ionic Strength and Salt Type : The type and concentration of the salt used to form the ATPS significantly influence the partitioning. researchgate.netbohrium.comacs.org Different salts, such as sodium sulfate (Na2SO4), magnesium sulfate (MgSO4), and various phosphate (B84403) salts, create different phase properties and electrostatic environments, leading to varied partition coefficients for the same DNP-amino acid. researchgate.netacs.org Additives like NaCl or NaClO4 can further manipulate the solute's distribution. bohrium.com

Table 2: Key Factors Affecting DNP-Amino Acid Partitioning in ATPS

| Factor | Influence on Partition Coefficient (K) | Research Finding |

|---|---|---|

| Amino Acid Hydrophobicity | Increases K into the more hydrophobic (e.g., PEG-rich) phase. | A linear relationship exists between ln K and the number of CH2 groups in the side chain. core.ac.uktandfonline.com |

| pH | Alters the charge state of the DNP-amino acid, thus changing its affinity for the phases. | pH has a significant effect on the solubility and partitioning of amino acids. researchgate.net |

| Salt Type | Different salts (e.g., Na2SO4, K3PO4) create distinct phase environments, leading to different K values. | Partition coefficients are significantly greater in systems with Na2SO4 compared to other salts like MgSO4. researchgate.net DNP-amino acids show higher K values in ATPS with K3PO4 compared to K2HPO4. acs.org |

| Ionic Strength / Tie-Line Length | Increasing the tie-line length (representing a greater difference in phase composition) generally increases the partition coefficient. | A linear trend is observed between the logarithm of the partition coefficient and the tie-line length. core.ac.uk |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography Coupled with Ultraviolet Detection for Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of dinitrophenylated compounds. epa.govmyfoodresearch.com The technique offers high resolution, sensitivity, and reproducibility. When coupled with a UV-Vis detector, it becomes a powerful tool for analyzing DNP-amino acids. researchgate.net

The method involves separating the DNP-derivatives on a stationary phase, typically a C18 reverse-phase column. nih.gov A mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is used to elute the compounds. nih.govhitachi-hightech.com The separated DNP-amino acids are then detected by their strong absorbance at around 360 nm. epa.govhitachi-hightech.com This method is not only used for amino acids but also for other carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which form structurally similar products. epa.govhitachi-hightech.com The high sensitivity and specificity make HPLC-UV a standard method for determining these derivatives in various samples. myfoodresearch.com

Table 3: Example HPLC-UV Conditions for Analysis of DNPH-Derivatized Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatograph | High-Performance Liquid Chromatograph | To perform the separation. nih.govhitachi-hightech.com |

| Column | C18 Reverse-Phase (e.g., 4.6 mm I.D. x 150 mm) | Stationary phase for separating compounds based on hydrophobicity. hitachi-hightech.com |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) | Eluent to carry the sample through the column. hitachi-hightech.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. hitachi-hightech.com |

| Detection | UV-Vis Detector at 360 nm | To detect and quantify the DNP derivatives as they elute. epa.govhitachi-hightech.com |

| Column Temperature | 40°C | To ensure reproducible retention times. hitachi-hightech.com |

This table is interactive. Click on the headers to sort the data.

Electrochemical Approaches to Tyrosine Derivative Analysis

Electrochemical methods offer a sensitive, cost-effective, and often simpler alternative for the analysis of tyrosine and its derivatives. ruc.dkbohrium.com These techniques rely on the oxidation or reduction of the target analyte at an electrode surface. While native tyrosine can be electrochemically active, its response can be poor on unmodified electrodes. ruc.dk

To enhance sensitivity and selectivity, various modified electrodes have been developed. Boron-doped diamond (BDD) electrodes have been successfully used to detect tyrosine, phosphorylated tyrosine, and sulfated tyrosine, which show well-defined oxidation peaks at different potentials (0.8 V for Tyr, 1.4 V for Tyr-P). nih.gov This allows for the differentiation and quantification of various tyrosine species. nih.gov Other modifications include the use of carbon paste electrodes, glassy carbon electrodes modified with multi-walled carbon nanotubes (MWCNTs), and nanocomposites like reduced graphene oxide–copper (rGO-Cu) or graphene oxide-tin sulfide (B99878) (GO-SnS2). ruc.dkbohrium.comrsc.org These modifications improve the electrode's conductivity and surface area, thereby enhancing the electrochemical signal for tyrosine and enabling lower detection limits. ruc.dkrsc.org

Table 4: Summary of Electrochemical Methods for Tyrosine Derivative Detection

| Electrode Type | Analyte(s) | Technique | Key Finding |

|---|---|---|---|

| Boron-Doped Diamond (BDD) | Tyrosine, Phosphorylated Tyrosine | Cyclic Voltammetry | Well-defined, separated oxidation peaks allow for simultaneous detection. nih.gov |

| Reduced Graphene Oxide–Copper (rGO–Cu) Modified Pencil Graphite | L-Tyrosine | Cyclic Voltammetry, Differential Pulse Voltammetry | Provides a low-cost, sensitive biosensor with a low detection limit (1 x 10⁻⁷ M). rsc.org |

| Graphene Oxide-Tin Sulphide (GO-SnS2) Modified Glassy Carbon | Dopamine (B1211576) and Tyrosine | Cyclic Voltammetry, Chronoamperometry | Enables simultaneous detection with high selectivity and sensitivity. bohrium.com |

This table is interactive. Click on the headers to sort the data.

Biochemical and Molecular Interaction Studies of O Mono 2,4 Dinitrophenyl L Tyrosine

O-Mono-2,4-Dinitrophenyl-L-Tyrosine as a Molecular Probe and Labeling Reagent

O-Mono-2,4-dinitrophenyl-L-tyrosine (DNP-Tyr) is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is ether-linked to a 2,4-dinitrophenyl group. This modification imparts specific chemical and physical properties that make it a valuable tool in biochemical and molecular studies. The dinitrophenyl (DNP) moiety is a well-established chromophore and a highly immunogenic hapten, which allows for its use in a variety of detection and analysis methods. DNP-amino acids, including DNP-tyrosine, are frequently used in protein sequencing and analysis through techniques like chromatography. nih.govnih.gov The DNP group's ability to absorb light and to be recognized by specific antibodies makes it a versatile label for tracking molecules and investigating molecular interactions.

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). elifesciences.org This process is highly dependent on the distance between the donor and acceptor molecules, making it a powerful tool for measuring molecular proximity in the range of 1-10 nanometers. elifesciences.orgaddgene.org In biochemical research, FRET is widely used to study protein-protein interactions, protein conformational changes, and enzyme kinetics. addgene.orgnih.gov

The dinitrophenyl (DNP) group functions as an excellent FRET acceptor or "quencher" for a variety of fluorescent donors. When a fluorescent donor molecule is in close proximity to a DNP group, the energy from the excited donor is transferred non-radiatively to the DNP moiety, preventing the donor from emitting fluorescence. This quenching effect can be exploited in peptidic systems to monitor enzymatic activity. For instance, a peptide substrate can be synthesized with a fluorescent donor on one side of a cleavage site and a dinitrophenylated amino acid, such as DNP-lysine, on the other. researchgate.net In its intact state, the peptide shows minimal fluorescence due to FRET-based quenching. Upon enzymatic cleavage, the donor and acceptor are separated, leading to a measurable increase in fluorescence, which allows for real-time monitoring of enzyme kinetics.

| FRET Donor | FRET Acceptor | Typical Application |

| o-Aminobenzoyl (Abz) | Dinitrophenyl (Dnp) | Protease Activity Assays |

| p-Cyanophenylalanine (PheCN) | Tryptophan (Trp) | Protein Folding/Unfolding Studies nih.gov |

| L-3-(6-acetylnaphthalen-2-ylamino)–2-aminopropanoic acid (Anap) | Copper(II)-loaded tetra-azacyclododecane (Cu2+-TETAC) | Conformational Distribution Analysis elifesciences.org |

| Fluorescein | Rhodamine | General Proximity and Interaction Studies mdpi.com |

This table presents common FRET pairs used in biochemical research, highlighting the role of DNP as a quencher.

While natural amino acids like tryptophan and tyrosine have intrinsic fluorescence, their optical properties are often suboptimal for complex biological studies. nih.gov This has driven significant efforts to design and synthesize unnatural amino acids (UAAs) with enhanced fluorescent properties. nih.gov These fluorescent analogues can be incorporated into peptides and proteins to serve as site-specific probes for investigating protein structure, function, and interactions without the need for large, potentially disruptive external fluorophores. mdpi.comacs.org

The synthesis of fluorescent tyrosine analogues often involves modifying the tyrosine side chain to extend its π-conjugation system. nih.gov For example, palladium-catalyzed reactions like the Heck coupling can be used to attach stilbene (B7821643) and other fluorophores to a diiodo-L-tyrosine precursor. nih.gov This approach allows for the creation of a series of UAAs with a broad range of emission wavelengths. Other strategies include linking known fluorophores such as coumarin (B35378) or flavone (B191248) to the tyrosine scaffold. acs.org These synthetic analogues can exhibit stimuli-responsive properties, changing their fluorescence in response to environmental factors like pH or redox state, making them valuable as dynamic biological sensors. nih.gov

Role as a Hapten in Immunological Research and Antibody Generation

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. wikipedia.orgcreative-diagnostics.com The hapten itself is antigenic (can be bound by an antibody) but not immunogenic (cannot induce an immune response on its own). creative-diagnostics.com The 2,4-dinitrophenyl (DNP) group is one of the most classic and widely used haptens in immunology, a concept pioneered by Karl Landsteiner. wikipedia.orgcreative-diagnostics.com

When O-Mono-2,4-DNP-L-tyrosine or another DNP-amino acid is conjugated to a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin), the resulting DNP-protein conjugate becomes immunogenic. cancer.gov When introduced into an animal model, this conjugate stimulates B cells specific to the hapten and T cells specific to the carrier protein. creative-diagnostics.com This cooperative response leads to the production of antibodies that are highly specific for the DNP group. nih.gov These anti-DNP antibodies are invaluable research tools, used in a wide array of applications including immunoassays, immunohistochemistry, and affinity purification. wikipedia.orgbiosyn.com The high affinity of anti-DNP antibodies for the DNP hapten makes this system particularly robust for detection and quantification purposes. biosyn.com

Interrogation of Protein-Ligand Binding and Enzyme Kinetics using Dinitrophenylated Amino Acids

Dinitrophenylated amino acids are versatile tools for studying the intricacies of molecular recognition, including protein-ligand interactions and enzyme kinetics. The DNP group serves as a convenient tag that can be monitored through various methods.

In the context of protein-ligand binding, the interaction between a DNP-labeled ligand and a protein can be quantified. For instance, fluorescence quenching can be used to measure the binding of anti-DNP antibody fragments to DNP groups on a protein like bovine serum albumin. nih.gov Such studies have revealed that the accessibility of DNP groups can be influenced by the local protein environment and pH, providing insights into protein conformation and surface topology. nih.gov The strong and specific interaction between DNP and anti-DNP antibodies allows for the development of sensitive immunoassays to quantify binding events.

For enzyme kinetics, DNP-modified substrates are frequently employed. The DNP group can render a substrate chromophoric, allowing for spectrophotometric monitoring of the reaction. In other cases, the cleavage of a DNP-containing substrate in a FRET-based system, as described previously, results in a fluorescent signal that is directly proportional to enzyme activity. researchgate.net These methods eliminate the need for more complex post-reaction analysis, enabling high-throughput screening of enzyme inhibitors and characterization of enzyme mechanisms.

Investigation of Membrane Interactions and Antimicrobial Properties of Tyrosine Derivatives

The modification of amino acids, including tyrosine, can impart novel biological properties such as the ability to interact with and disrupt cellular membranes, leading to antimicrobial activity. The key to this function often lies in creating amphiphilic molecules that mimic natural antimicrobial peptides. rsc.org

Researchers have synthesized cationic surfactant analogues from L-tyrosine by creating esters with varying alkyl chain lengths. nih.govresearchgate.net These derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov The mechanism of action involves the interaction of the cationic amino acid headgroup with the negatively charged components of the bacterial membrane, while the hydrophobic alkyl tail inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis and death. rsc.orgnih.govresearchgate.net The effectiveness of these compounds is often dependent on a balance between their electrostatic and hydrophobic interactions, with activity increasing with alkyl chain length up to a certain "cut-off" point. nih.gov

| Tyrosine Derivative | Target Organism(s) | Observed Effect |

| Cationic Tyrosine Esters (C8-C14) | Gram-positive & Gram-negative bacteria | Membrane disruption, bactericidal activity nih.gov |

| Tyrosine-based Polyacrylates | S. flexneri, MRSA, E. coli, A. niger | Membrane rupture and leakage of cellular contents rsc.org |

| N-(2-hydroxy-3,5-di-tert-butyl-benzyl)-L-tyrosine | S. aureus | Moderate antimicrobial activity mdpi.com |

This table summarizes research findings on the antimicrobial properties of various tyrosine derivatives.

Modulation of Biological Pathways: Neurotransmitter Synthesis and Radical Scavenging Mechanisms

Neurotransmitter Synthesis

L-tyrosine is a crucial precursor for the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. nih.gov The metabolic pathway is initiated by the enzyme tyrosine hydroxylase, which hydroxylates tyrosine to form L-DOPA. msu.edunih.gov This is the rate-limiting step in catecholamine synthesis. nih.gov L-DOPA is then converted to dopamine by DOPA decarboxylase. msu.edu In certain neurons, dopamine is further converted to norepinephrine. msu.edu

The structural integrity of the tyrosine molecule, particularly its phenolic hydroxyl group, is essential for its role as a substrate for tyrosine hydroxylase. The chemical modification of this hydroxyl group, as in this compound, would prevent it from being recognized and hydroxylated by tyrosine hydroxylase. Consequently, the dinitrophenylation of the tyrosine hydroxyl group effectively blocks its entry into the catecholamine synthesis pathway, thereby inhibiting the production of dopamine and its downstream neurotransmitters.

Radical Scavenging Mechanisms

Phenolic compounds, including L-tyrosine, are known for their antioxidant and radical scavenging properties. nih.gov The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. mdpi.com The antioxidant capacity of tyrosine has been demonstrated using various assays, including DPPH radical scavenging and superoxide (B77818) anion radical scavenging. nih.gov

The radical scavenging ability of tyrosine is directly attributable to the hydrogen-donating capability of its phenolic hydroxyl group. In this compound, this hydroxyl group is blocked by the bulky, electron-withdrawing dinitrophenyl group. This modification eliminates the molecule's ability to act as a hydrogen donor, thus negating its intrinsic radical scavenging and antioxidant properties. Studies comparing L-tyrosine to its derivatives have shown that modifications to the phenolic group can significantly alter its antioxidant potential. mdpi.comnih.gov For instance, while L-tyrosine shows moderate radical scavenging activity, this capacity is lost upon modification of the critical hydroxyl group. nih.gov

Computational and Theoretical Insights into O Mono 2,4 Dinitrophenyl L Tyrosine

Molecular Modeling and Simulation of Dinitrophenylated Amino Acids in Aqueous Solutions

The behavior of dinitrophenylated (DNP) amino acids, including O-Mono-2,4-DNP-L-tyrosine, in aqueous environments is a subject of significant interest in fields like biochemistry and pharmacology. Molecular modeling and simulation provide powerful tools to understand the complex interactions that govern their properties in solution. Simulating these molecules requires an accurate description of the various forces at play. researchgate.net

In aqueous solutions, amino acids can exist in different forms, with the zwitterionic form (carrying both a positive and a negative charge) often being the most prevalent. researchgate.net The presence of water molecules and counter-ions can stabilize this zwitterionic form. researchgate.net Molecular dynamics (MD) simulations are frequently employed to study these solvated systems. For instance, simulations of the 20 natural amino acids in a water box have been used to investigate the nature of the solvent cavities that form around them. nih.gov These studies reveal that the cavities are not simple voids but have complex, branched shapes that are influenced by the size and polarity of the amino acid's chemical groups. nih.gov This detailed understanding of solvation at the molecular level is crucial for accurately modeling modified amino acids like this compound.

The choice of force field is a critical aspect of these simulations. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field, for example, has been used to model amino acids in conjunction with water models like TIP4P-EW to accurately simulate their behavior in aqueous environments. nih.gov Such simulations can provide insights into how the addition of the dinitrophenyl group to tyrosine alters its interaction with water molecules compared to the unmodified amino acid.

Prediction of Thermodynamic Properties and Partition Behavior via Computational Models (e.g., ePC-SAFT)

Predicting the thermodynamic properties of complex molecules like dinitrophenylated amino acids is essential for developing and optimizing biochemical processes. The electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) is a powerful thermodynamic model used for this purpose. researchgate.netnih.gov This equation of state has been successfully applied to predict properties such as liquid densities and pH-dependent solubility for several DNP-amino acids. researchgate.net

The ePC-SAFT model can also be used to estimate the partition coefficients of DNP-amino acids in aqueous two-phase systems (ATPS), which are important in separation and purification processes. researchgate.net Research has shown that ePC-SAFT can effectively model the partitioning of four different DNP-amino acids in nine different PEG-organic salt ATPS systems with good agreement with experimental results. researchgate.net This predictive capability is achieved by adjusting a small number of binary parameters between the charged DNP-amino acid and the components of the ATPS. researchgate.net

A key aspect of applying ePC-SAFT is the determination of pure-component and binary interaction parameters. For neutral DNP-amino acids, these can be acquired by combining the parameters for dinitrobenzene with those of the parent amino acids (like glycine, L-alanine, L-valine, and L-leucine). researchgate.net The parameters for the charged forms of the DNP-amino acids are then derived from their neutral counterparts. researchgate.net This approach demonstrates the model's suitability for predicting the behavior of these complex systems. researchgate.net

Table 1: Application of ePC-SAFT Model to Dinitrophenylated Amino Acids

| Property Predicted | System Studied | Model Approach | Outcome |

|---|---|---|---|

| Liquid Densities | DNP-glycine, DNP-alanine, DNP-valine, DNP-leucine | ePC-SAFT | Good agreement with experimental results. researchgate.net |

| pH-Dependent Solubility | DNP-glycine, DNP-alanine, DNP-valine, DNP-leucine | ePC-SAFT | Good agreement with experimental results. researchgate.net |

Advanced Solvation Models for Dinitrophenylated Amino Acids

Understanding solvation is fundamental to predicting the behavior of molecules in solution. nih.gov For amino acids, solvation drives processes like protein folding and interaction. nih.gov Advanced solvation models move beyond simple continuum approaches to capture the specific and complex nature of solute-solvent interactions.

One advanced approach involves analyzing the shape of the solvent cavity that forms around a solute. nih.gov Molecular dynamics simulations have shown that for the 20 natural amino acids, the surrounding water cavities are highly branched and deviate significantly from the molecule's van der Waals surface. nih.gov Strikingly, the specific shape of this cavity alone can be used to predict thermodynamic properties like solvation free energy, enthalpy, and entropy. nih.gov The chemical groups of the amino acid indirectly determine the cavity's shape, which in turn encodes the thermodynamic information. nih.gov This suggests that for this compound, the bulky and aromatic dinitrophenyl group would induce a unique cavity shape, significantly influencing its solvation thermodynamics.

Another sophisticated method is the Polarizable Continuum Model (PCM), which is often used in conjunction with density functional theory (DFT) calculations. This model has been applied to study the conformational behavior of a tyrosine dipeptide analogue in aqueous solution, providing insights into how the solvent modifies the potential energy surface and stabilizes certain structures. researchgate.net Such continuum models are crucial for describing the effect of the solvent on the molecule's structure and stability. researchgate.net

Conformational Analysis and Structure-Function Relationships via Molecular Dynamics

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis aims to identify the stable spatial arrangements of a molecule's atoms. For molecules like this compound, which has several rotatable bonds, this analysis is complex but crucial.

Computational methods, particularly those rooted in density functional theory (DFT), are powerful tools for investigating conformational behavior. researchgate.net Studies on tyrosine analogues have revealed a delicate interplay between the contributions of the molecular backbone and the side chain in determining the relative stabilities of different conformations. researchgate.net For instance, stabilizing interactions between an N-H bond and the aromatic ring can have a significant effect on the preferred structure. researchgate.net

The surrounding environment, such as a solvent, can significantly alter the conformational landscape. researchgate.net For a tyrosine dipeptide analogue, modeling has shown that the potential energy surface is markedly modified in an aqueous solution. This is due to a general broadening of low-energy regions and a stabilization of helical structures. researchgate.net Molecular dynamics simulations can further elucidate these relationships by exploring the dynamic changes in conformation over time, providing a link between the molecule's structure, its environment, and its potential function.

Future Research Directions and Emerging Opportunities in O Mono 2,4 Dinitrophenyl L Tyrosine Research

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis and derivatization of tyrosine analogues are crucial for creating molecular probes and potential therapeutic compounds. nih.govproquest.com While methods for dinitrophenylating amino acids have been established, future research should focus on creating more efficient, selective, and versatile synthetic strategies specifically for O-Mono-2,4-DNP-L-tyrosine.

Key Research Objectives:

Regioselective Synthesis: A primary challenge is the selective dinitrophenylation of the phenolic hydroxyl group over the α-amino group of tyrosine. Future work could explore advanced protecting group strategies or novel catalytic systems, such as palladium-catalyzed C(sp2)–H activation, to achieve higher regioselectivity and yield. nih.gov This would avoid the formation of byproducts like N,O-di(2,4-DNP)-L-tyrosine and allow for the precise synthesis of the target molecule.

Biocatalytic Approaches: Leveraging enzymes for derivatization offers a promising green chemistry alternative to traditional chemical synthesis. proquest.comresearchgate.net Research into identifying or engineering enzymes, such as specific transferases, that can catalyze the transfer of a 2,4-dinitrophenyl group to the tyrosine hydroxyl moiety would be a significant breakthrough.

Traceless Directing Groups: The use of bulky, traceless directing groups could force the mono-ortho-modification of the tyrosine ring, a concept that has been successfully applied in the synthesis of other tyrosine derivatives like (L)-2-methyl tyrosine (Mmt). nih.gov Adapting this strategy could provide a robust method for synthesizing this compound and its analogues.

Derivatization for Functional Probes: Future synthetic efforts should also focus on creating derivatives of this compound that can serve as research tools. This includes incorporating fluorescent tags or handles for click chemistry, allowing for the visualization and identification of proteins modified by this specific dinitrophenylation in cellular systems. acs.org

Expanding the Scope of Analytical and Detection Methods for Complex Biological Matrices

The detection and quantification of modified amino acids in biological samples like blood, urine, and tissue are essential for understanding their physiological and pathological roles. nih.govproquest.com While numerous methods exist for analyzing the related biomarker 3-nitrotyrosine (B3424624), these need to be adapted and optimized for the specific challenges posed by this compound. nih.govipp.pt

A significant challenge lies in the low abundance of such modifications in biological samples and the potential for interference from other modified tyrosine residues. nih.gov Future research must focus on enhancing the sensitivity and specificity of detection methods.

Emerging Analytical Opportunities:

Advanced Mass Spectrometry (MS) Techniques: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying post-translational modifications. nih.govproquest.com Future work should focus on developing specific MS/MS protocols for this compound, including optimizing fragmentation pathways to generate unique reporter ions that distinguish it from isomers and other modifications. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of amino acid analysis. nih.govmdpi.comnih.gov Research is needed to develop HPLC methods with columns and mobile phases optimized for the separation of this compound from similar compounds. The use of derivatization reagents that enhance ionization and improve chromatographic separation could significantly increase detection sensitivity, potentially to the nanomolar range. nih.gov

Immunoaffinity-Based Enrichment: The development of highly specific monoclonal antibodies that recognize the O-Mono-2,4-DNP-tyrosine moiety is a critical future direction. nih.gov Such antibodies could be used for immunoaffinity enrichment of O-dinitrophenylated peptides from complex protein digests, greatly facilitating their subsequent identification by mass spectrometry. nih.gov

Table 1: Comparison of Potential Analytical Methods for this compound

| Method | Potential Advantages | Future Research Focus |

| HPLC with UV/Electrochemical Detection | High versatility and established methodology. nih.govmdpi.com | Optimization of columns and mobile phases for isomer separation; improving sensitivity for low-abundance detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, often requiring derivatization. ipp.pt | Development of stable and efficient derivatization protocols specific to this compound. |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | High specificity and suitability for complex matrices; allows for precise quantification. nih.govproquest.com | Establishing unique fragmentation patterns; developing protocols for absolute quantification using stable isotope-labeled standards. |

| Immunoassays (e.g., ELISA) | Potential for high-throughput screening. ipp.pt | Generation of highly specific monoclonal antibodies to avoid cross-reactivity with other DNP-amino acids or nitrated proteins. |

Unraveling Complex Molecular Mechanisms and Biological Activities at a Deeper Level

Protein tyrosine nitration is recognized as a post-translational modification that can profoundly affect cellular function and signaling cascades. nih.govtandfonline.comresearchgate.net The addition of a bulky, electron-withdrawing 2,4-dinitrophenyl group to the tyrosine hydroxyl is expected to have even more dramatic effects on protein structure and activity than the addition of a simple nitro group.

Future research should aim to move beyond simply identifying O-dinitrophenylated proteins to understanding the functional consequences of this modification.

Key Research Questions:

Impact on Protein Structure and Function: How does O-dinitrophenylation alter a protein's three-dimensional structure? Does it disrupt critical hydrogen bonds, induce conformational changes, or block active sites? nih.gov Studies have shown that modifications to the active site tyrosine can eliminate the enzymatic activity of proteins like human DNA topoisomerase I. acs.org Similar investigations are needed for this compound.

Disruption of Signaling Pathways: Tyrosine phosphorylation is a key mechanism in cellular signaling. The O-dinitrophenyl modification would sterically and electronically hinder or completely block the ability of kinases to phosphorylate the tyrosine residue. This could lead to the inhibition of critical signaling pathways involved in cell growth, differentiation, and communication. tandfonline.com

Gain-of-Function vs. Loss-of-Function: While many modifications lead to a loss of protein function, it is also possible that O-dinitrophenylation could lead to a gain of toxic function or new, unregulated interactions. nih.gov Research is required to identify the specific protein targets of this modification and determine the functional outcome in each case.

Reversibility and Repair: Is the O-dinitrophenylation of tyrosine a stable, irreversible modification, or do cells possess mechanisms to remove this group? The potential existence of "de-dinitrophenylase" enzymes would suggest that this modification is a regulated process, similar to other post-translational modifications. tandfonline.comresearchgate.net Recent discoveries related to the reduction of 3-nitrotyrosine to 3-aminotyrosine (B249651) suggest that cellular mechanisms for reversing such modifications may exist. acs.org

Integration of Computational and Experimental Approaches for Rational Design of Tyrosine Derivatives

The convergence of computational modeling and experimental biology offers a powerful paradigm for designing novel tyrosine derivatives with specific properties. nih.gov By predicting how modifications will affect protein structure and function, computational approaches can guide synthetic efforts, saving time and resources.

Synergistic Research Strategies:

Molecular Docking and Dynamics Simulations: In silico techniques can be used to model how this compound fits into the active sites of enzymes or the interaction interfaces of proteins. mdpi.com Molecular dynamics simulations can predict the conformational changes induced by the bulky DNP group, providing insights into potential functional consequences. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Studies: By designing and synthesizing a library of tyrosine derivatives with different modifications on the phenyl ring, researchers can perform QSAR studies. nih.gov This involves correlating the structural features of the molecules with their biological activity, leading to predictive models for designing new compounds with enhanced potency or selectivity.

Designing Targeted Inhibitors: Computational tools can be used to design tyrosine derivatives that act as inhibitors for specific enzymes, such as tyrosine kinases or tyrosinase. mdpi.comchapman.edu For example, machine learning models are being developed to guide the design of novel kinase inhibitors. chapman.edu This rational design approach could be applied to develop compounds based on the this compound scaffold for therapeutic purposes.

Predicting Toxicity and Drug-Likeness: Early-stage computational screening for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help prioritize which rationally designed derivatives are most promising for further development. nih.gov This helps to eliminate compounds with predicted toxic fragments or poor drug-like properties before committing to their synthesis.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.